molecular formula C26H16N2O2 B3067460 4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde CAS No. 120085-99-6

4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde

Cat. No.: B3067460
CAS No.: 120085-99-6
M. Wt: 388.4 g/mol
InChI Key: UGTIDCSATIABNJ-UHFFFAOYSA-N
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Description

Anthracene-based derivatives, such as 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, and 9,10-bis(phenylethynyl)anthracene, have been synthesized . These compounds are characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption, and fluorescence (FL) spectroscopy .


Synthesis Analysis

The synthesis of these anthracene-based derivatives was achieved by the Suzuki/Sonogashira cross-coupling reactions . The target molecular structure was fully characterized by 1H NMR and mass spectra .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using X-ray crystallography . The packing structures were influenced by the terminal substitutions .


Chemical Reactions Analysis

The photophysical properties of these compounds in diluted CH2Cl2 solutions were obtained by using UV-vis and FL spectra . The thermal stability was researched by TGA and DSC .


Physical and Chemical Properties Analysis

These compounds have excellent thermal stability . All these molecules show highly blue emissions with excellent quantum yields in solution . The UV-vis absorption and FL emission spectra of these compounds have almost no change depending on the solvent polarity .

Scientific Research Applications

Ionophores for Alkali Metal Ions

2,9-Bis(4-formylphenyl)-1,10-phenanthroline derivatives have been utilized as ionophores, particularly for sensing and transporting alkali metal ions. These derivatives, including various 1,10-phenanthroline derivatives, have shown effectiveness in ion-selective electrodes (ISEs) and fluorometry, especially for lithium-ion sensing. Their structural attributes significantly influence their selectivity and efficiency in these applications (Sugihara & Hiratani, 1996).

Electron Transport in Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, 1,10-phenanthroline-based compounds, similar in structure to 2,9-Bis(4-formylphenyl)-1,10-phenanthroline, have been reported to exhibit high electron mobility, low injection barriers, and high thermal stability. These properties make them suitable for use in organic light-emitting diodes (OLEDs), significantly improving their efficiency and operational stability (Kim et al., 2017).

Copper(I) Complexes

Derivatives of 1,10-phenanthroline, including 2,9-disubstituted variants, have been synthesized to form heteroleptic copper(I) complexes. These complexes are notable for their stability and dynamic ligand exchange reactions, which are influenced by the thermodynamic stability and sterics of the ligands. This property is crucial for applications in catalysis and material science (Kaeser et al., 2013).

Photophysical Properties of Copper(I) Complexes

The study of photophysical properties of copper(I) complexes with 1,10-phenanthroline ligands has revealed their potential in light-emitting and sensing applications. These complexes display distinct luminescence properties, influenced by their ligand structures, which can be beneficial in the development of new photonic materials (Accorsi et al., 2010).

Metal Oxidation Catalysts

Phenanthroline derivatives like 2,9-bis(halomethyl-1,10-phenanthrolines have been synthesized as potential ligands for metal oxidation catalysts. Their robust nature and ability to coordinate with metal centers make them suitable for catalytic applications, especially in oxidation reactions (Beer et al., 1993).

Hydrogen Bond Modulation for Enhanced Materials

Derivatives of 1,10-phenanthroline have been modified to improve their thermal stability and electron mobility, making them promising materials for use in organic electronics, including OLEDs. The modulation of hydrogen bonds in these derivatives can lead to significant enhancements in their properties (Bin et al., 2020).

Metal-to-Ligand Charge Transfer

Cuprous bis-phenanthroline compounds with 2,9-disubstituted phenanthroline ligands exhibit metal-to-ligand charge transfer (MLCT) excited states. These states have potential applications in photovoltaic and photocatalytic systems, highlighting the importance of structural modifications on the electronic properties of these complexes (Scaltrito et al., 2000).

Future Directions

These compounds can be utilized as promising potential blue emitters in organic light-emitting devices (OLEDs) applications . The development of blue light emitting materials is very important for realizing Full-Color Flat Panel Displays .

Properties

IUPAC Name

4-[9-(4-formylphenyl)-1,10-phenanthrolin-2-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O2/c29-15-17-1-5-19(6-2-17)23-13-11-21-9-10-22-12-14-24(28-26(22)25(21)27-23)20-7-3-18(16-30)4-8-20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTIDCSATIABNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)C=O)N=C(C=C2)C5=CC=C(C=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound (3) (2.00 g, 2.96 mmol) and powdered NaOH (0.71 g, 17.7 mmol) were refluxed in propionic acid (15 mL) for 6 h under argon. The propionic acid was evaporated under reduced pressure and replaced with THF (25 mL) and 2M NaOH (5 mL). The solution was stirred for 1 h, and then the THF was evaporated. Water (20 mL) was added and the pH adjusted to ~8 with HCl. The solution was extracted with CH2Cl2 (3×100 mL). Yield 0.92 g (80%). 1H NMR (CDCl3) δ8.38 (s, 2H), 8.64 (d, J=8.4 Hz, 4H), 8.42 (d, J=8.4 Hz, 2H), 8.25 (d, J=8.4 Hz, 2H), 8.13 (d, J=8.4 Hz, 4H), 7.89 (s, 2H).
Name
Compound ( 3 )
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde
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